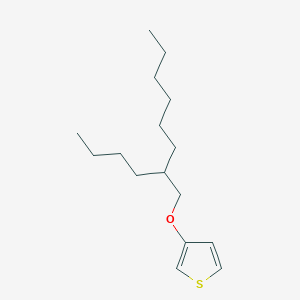

3-((2-Butyloctyl)oxy)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H28OS |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

3-(2-butyloctoxy)thiophene |

InChI |

InChI=1S/C16H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-17-16-11-12-18-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |

InChI Key |

VLEMHWWRUMHLOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)COC1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Monomer Synthesis Strategies for 3-((2-Butyloctyl)oxy)thiophene

The synthesis of the monomer, this compound, is a foundational step that significantly influences the properties of the final polymer. Advanced strategies focus on creating a high-purity monomer, which is essential for achieving desirable polymer characteristics.

The synthesis of 3-alkoxythiophene monomers, such as this compound, typically begins with a commercially available thiophene (B33073) derivative that is then functionalized. A common precursor is 3-methoxythiophene. mdpi.com The synthesis often involves an acid-catalyzed reaction between the precursor and the corresponding alcohol, in this case, 2-butyloctanol. nih.gov

Another approach involves the reaction of 3-bromothiophene (B43185) with an alcohol in the presence of a catalyst to form the ether linkage. For instance, 3-bromothiophene can be coupled with 2-butyloctanol. The functionalization can also be achieved by reacting a thienyl tosylate with an alcohol. mdpi.com For example, 3-(3'-thienyl)propyl toluene-p-sulfonate can be reacted with an alcohol to introduce the desired alkoxy group. mdpi.com

The table below outlines common precursors and their functionalization reactions for synthesizing 3-alkoxythiophenes.

| Precursor | Reagent | Reaction Type | Reference |

| 3-Methoxythiophene | 2-Butyloctanol | Acid-catalyzed etherification | nih.gov |

| 3-Bromothiophene | 2-Butyloctanol | Cross-coupling | mdpi.com |

| 3-Thienylethanol | Tosylated alcohol | Williamson ether synthesis | mdpi.com |

This table showcases various precursor and reagent combinations used in the synthesis of 3-alkoxythiophenes, highlighting the versatility of synthetic routes.

Optimization of reaction pathways is crucial for maximizing the yield and purity of this compound. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled. For instance, in acid-catalyzed etherification, the choice of acid and reaction temperature can significantly impact the outcome. nih.gov

Mechanistically, the synthesis often proceeds through nucleophilic substitution, where the oxygen of the alcohol attacks an activated thiophene ring. mdpi.com In cross-coupling reactions, a transition metal catalyst, often palladium or nickel-based, facilitates the formation of the carbon-oxygen bond. mdpi.com The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de

Direct arylation polymerization (DArP) has also emerged as a more sustainable method, proceeding through a C-H activation pathway and reducing the need for pre-functionalized monomers. rsc.orgresearchgate.net This approach simplifies the synthesis and minimizes toxic byproducts. chemrxiv.org

To enhance the yield of the desired monomer, purification techniques such as column chromatography and recrystallization are employed to remove impurities and side products. wiley.com The choice of solvent and reaction conditions is critical to minimize the formation of unwanted byproducts. For example, using a non-polar solvent can help to precipitate out polar impurities.

Side reactions can include over-alkylation or reactions at other positions on the thiophene ring. Careful control of stoichiometry and the slow addition of reagents can help to minimize these side products. nih.gov The use of protective groups for other reactive sites on the thiophene precursor can also be a strategy to ensure the desired functionalization occurs at the 3-position. mdpi.com

Polymerization Approaches for Poly(this compound) and Related Copolymers

The polymerization of this compound is a critical step in producing a material with useful electronic properties. Various polymerization methods are employed to create poly(this compound), each offering different levels of control over the polymer's final structure.

Several catalytic polycondensation methods are utilized for the synthesis of poly(3-alkoxythiophenes). These methods are crucial for forming the carbon-carbon bonds that create the polymer backbone.

Stille Coupling: This method involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. wiley-vch.decommonorganicchemistry.com It is known for its excellent functional group tolerance. wiley-vch.de For poly(3-alkoxythiophenes), this would typically involve a di-stannylated 3-alkoxythiophene monomer reacting with a di-haloaromatic comonomer or the self-condensation of a halo-stannyl-3-alkoxythiophene. beilstein-journals.org

Suzuki Coupling: This is another palladium-catalyzed reaction that couples an organoboron compound with an organic halide. scirp.orgresearchgate.net It is considered a greener alternative to Stille coupling due to the lower toxicity of boron compounds. scirp.org However, the electron-rich nature of thiophenes can sometimes lead to slower reactions and side reactions like deborylation. scirp.org

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, also known as Grignard Metathesis (GRIM) polymerization, utilizes a nickel catalyst and a Grignard reagent. nih.govbeilstein-journals.org It proceeds via a chain-growth mechanism, which allows for excellent control over molecular weight and produces polymers with narrow molecular weight distributions. nih.govbohrium.com The monomer, typically a 2,5-dihalo-3-alkoxythiophene, is treated with a Grignard reagent to form a thienyl magnesium halide intermediate, which then undergoes nickel-catalyzed polymerization. cmu.edugoogle.com

Direct Arylation Polymerization (DArP): DArP is a more recent and sustainable approach that involves the direct coupling of C-H bonds with C-X bonds (where X is a halogen), catalyzed by a transition metal, usually palladium. rsc.orgchemrxiv.org This method avoids the need to prepare organometallic monomers, thus reducing synthetic steps and waste. chemrxiv.orgnih.gov Oxidative direct arylation polymerization (Oxi-DArP) is a variant that uses an oxidant to facilitate the C-H activation. researchgate.net

The following table summarizes the key features of these polymerization methods.

| Polymerization Method | Catalyst | Monomers | Key Advantages | Reference |

| Stille Coupling | Palladium | Organostannane + Organic Halide | High functional group tolerance | wiley-vch.de |

| Suzuki Coupling | Palladium | Organoboron + Organic Halide | Lower toxicity of byproducts | scirp.org |

| Kumada (KCTP/GRIM) | Nickel | Grignard Reagent from Dihalo-thiophene | Chain-growth, controlled molecular weight | nih.govbeilstein-journals.org |

| Direct Arylation (DArP) | Palladium | C-H bond containing monomer + Organic Halide | Atom-economical, fewer synthetic steps | rsc.orgchemrxiv.org |

This table provides a comparative overview of common catalytic polycondensation methods for synthesizing poly(3-alkoxythiophenes), highlighting their respective catalysts, monomer requirements, and primary benefits.

The arrangement of the monomer units within the polymer chain, known as regioregularity, has a profound impact on the material's properties. For poly(3-substituted thiophenes), a high degree of head-to-tail (HT) coupling is desirable as it leads to a more planar backbone, which enhances π-stacking and charge carrier mobility. rsc.orgnih.gov Regiorandom polymers, with a mix of HT, head-to-head (HH), and tail-to-tail (TT) couplings, tend to have more twisted backbones and less ordered structures. rsc.orgnih.gov

Methods like Kumada Catalyst-Transfer Polycondensation (KCTP) are particularly effective at producing highly regioregular poly(3-alkylthiophenes) and their derivatives. beilstein-journals.orgbeilstein-journals.org The chain-growth nature of KCTP allows for precise control over the monomer addition, leading to polymers with a high percentage of HT linkages. nih.govrsc.org The choice of catalyst and reaction conditions in methods like Suzuki and Stille coupling can also influence the resulting regioregularity. scirp.org

Control over the molecular weight and molecular weight distribution (polydispersity index, PDI) is also critical. A well-defined molecular weight and a narrow PDI are often desired for consistent material properties and device performance. rsc.org Chain-growth polymerizations like KCTP excel in this regard, as the molecular weight can be controlled by the monomer-to-initiator ratio, and they typically yield polymers with low PDI values. beilstein-journals.orgbohrium.com In contrast, step-growth polymerizations like Stille and Suzuki coupling generally produce polymers with broader molecular weight distributions. nih.gov

Copolymerization with Electron-Donating and Electron-Accepting Units

The strategic copolymerization of this compound, an electron-donating monomer, with various electron-accepting units is a key method for tuning the optoelectronic properties of the resulting polymers. This donor-acceptor (D-A) approach allows for the engineering of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the material's band gap and absorption characteristics. acs.orgacs.org

The introduction of electron-withdrawing groups can lower both the HOMO and LUMO levels, while electron-donating groups tend to raise them. acs.orgwiley.com For instance, incorporating an ester group, which is electron-withdrawing, at the 3-position of the thiophene ring leads to a blue shift in the maximum absorption wavelength (λmax), indicating a wider band gap. rsc.org The strength of the donor and acceptor units directly correlates with the frontier orbital energy levels and the degree of intramolecular charge transfer, which are crucial design parameters for functional conjugated polymers. acs.org

Commonly employed electron-accepting comonomers for copolymerization with thiophene-based donors include benzotriazole (B28993) (Tz), diketopyrrolopyrrole (DPP), and thieno[3,4-b]thiophene. beilstein-journals.orgacs.orgrsc.org For example, copolymers of a benzodithiophene (BDT) donor, which can be structurally similar to functionalized thiophenes, and a benzotriazole acceptor have been synthesized via Stille coupling reactions. beilstein-journals.org The resulting polymers exhibit tailored optoelectronic and photovoltaic properties depending on the specific side chains attached to the BDT unit. beilstein-journals.org

The synthesis of these D-A copolymers is often achieved through transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation. beilstein-journals.orgacs.org These methods provide a powerful tool for creating well-defined conjugated polymer backbones. rsc.org For example, a palladium-catalyzed Stille coupling reaction has been used to synthesize polymers from a stannylated benzodithiophene derivative and a brominated benzotriazole derivative. beilstein-journals.org

The properties of the resulting copolymers are highly dependent on the specific combination of donor and acceptor units, as well as the side chains appended to the polymer backbone. For example, the introduction of a 2-butyloctyl side chain is a common strategy to enhance the solubility and processability of the polymers without significantly altering their electronic properties. ntu.edu.twsciengine.com

Table 1: Examples of Copolymerization with Electron-Donating and Electron-Accepting Units

| Donor Monomer (with 2-Butyloctyl group) | Acceptor Monomer | Polymerization Method | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| This compound derivative | 4,7-bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d] wiley.comrsc.orgbeilstein-journals.orgtriazole | Stille Coupling | High bandgap polymer for photovoltaic applications. | beilstein-journals.org |

| Thieno[3,2-b]thiophene with 2-butyloctyl side chain | 5H-dithieno[3,2-b:2',3'-d]thiopyran-5-one (DTTP) derivative | Stille Copolymerization | Enhanced π-π stacking and higher hole mobility. | sciengine.com |

| Triphenylamine with 2-butyloctyl side chain | Thieno[3,4-b]thiophene carboxylate | Suzuki Polycondensation | Main-chain D-A copolymer with a red-shifted low-energy absorption band. | acs.org |

| 3-((2-Butyloctyl)oxy)thiophen-2-yl)thiazolo[5,4-d]thiazole derivative | N/A (Used in Stille coupling with a stannylated comonomer) | Stille Coupling | The alkoxy group raises the HOMO energy level. | wiley.com |

Advanced Purification and Isolation Techniques for Monomers and Polymers

The purification of this compound monomers and their corresponding polymers is a critical step to ensure high performance in electronic and optoelectronic devices. Impurities can act as traps for charge carriers, hindering device efficiency. Advanced purification techniques are therefore essential.

For the monomers, purification is typically achieved through silica (B1680970) column chromatography. mdpi.com The crude product obtained after synthesis is passed through a column packed with silica gel, and a suitable eluent, often a non-polar solvent like hexane, is used to separate the desired monomer from byproducts and unreacted starting materials. mdpi.com

For the resulting polymers, a multi-step purification process is commonly employed. After polymerization, the reaction is typically quenched, and the crude polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. beilstein-journals.orgntu.edu.tw The collected solid polymer is then subjected to Soxhlet extraction, a continuous extraction method that is highly efficient for removing impurities from solid materials. ntu.edu.twmdpi.com

The Soxhlet extraction process involves sequentially washing the polymer with a series of solvents of increasing polarity. A common sequence includes methanol, acetone, and hexane. ntu.edu.twmdpi.com This process effectively removes residual catalysts, oligomers, and other low-molecular-weight impurities. The purified polymer is then typically recovered from the thimble by extraction with a good solvent for the polymer, such as chloroform (B151607). ntu.edu.tw Finally, the polymer solution is concentrated, and the purified polymer is reprecipitated in a non-solvent to obtain a clean, solid product. mdpi.com

In some cases, additional purification steps may be necessary. For instance, after quenching the polymerization with an acidic aqueous solution, the organic layer containing the polymer can be extracted, washed with brine, and dried over an anhydrous salt like magnesium sulfate (B86663) before precipitation and further purification by Soxhlet extraction. mdpi.com The choice of purification strategy depends on the specific properties of the polymer and the nature of the impurities present.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization for Molecular Structure Confirmation

To unambiguously confirm the synthesized molecular structure of 3-((2-Butyloctyl)oxy)thiophene, a combination of high-resolution spectroscopic methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy establishes the carbon-hydrogen framework and connectivity, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Vibrational Spectroscopy (IR and Raman) identifies the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the connectivity between the thiophene (B33073) ring and the branched 2-butyloctyl ether side chain.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring. Due to the electron-donating nature of the alkoxy group at the C3 position, the adjacent protons (H2 and H4) would be shifted to a higher field (lower ppm) compared to those in unsubstituted thiophene. The proton at the C5 position would appear at the lowest field among the ring protons. The methylene (B1212753) protons of the ether linkage (-O-CH₂-) would present as a doublet, coupled to the adjacent methine proton. The rest of the signals correspond to the overlapping multiplets of the methylene (-CH₂-) and methyl (-CH₃) groups of the butyloctyl chain.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring will appear in the aromatic region, with C3, the carbon bearing the alkoxy group, being significantly deshielded. The signal for the methylene carbon of the ether linkage (-O-C H₂-) is also characteristic.

While a dedicated spectrum for the isolated molecule is not publicly available, data from more complex molecules incorporating this unit, such as 2,5-Bis(3-((2-butyloctyl)oxy)thiophen-2-yl)thiazolo[5,4-d]thiazole, support these expected chemical shifts. amazonaws.com The regioregularity and chemical structure of polymers made from 3-alkoxythiophene monomers are routinely confirmed by NMR. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene H2, H4, H5 | 6.5 - 7.2 | 105 - 125 |

| Thiophene C3-O | - | ~158 |

| -O-C H₂- | ~3.9 - 4.1 | ~74 |

| -CH-(Alkyl) | ~1.7 - 1.8 | ~38 |

| -CH₂- (Alkyl) | 1.2 - 1.6 | 23 - 32 |

| -CH₃ (Alkyl) | ~0.9 | ~14 |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₆H₂₈OS, the expected exact molecular weight is 268.46 g/mol . reagentia.eu

Under electron impact (EI) ionization, the molecular ion (M⁺) peak would be observed at an m/z (mass-to-charge ratio) of approximately 268. The fragmentation of ethers commonly proceeds via cleavage of the carbon-carbon bond alpha to the oxygen atom and cleavage of the carbon-oxygen bond. libretexts.orgmiamioh.edu Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond at the branch point of the 2-butyloctyl group.

C-O Bond Cleavage: Loss of the entire butyloctoxy radical to give a thiophene-containing fragment, or loss of the thienyl group to give a butyloctoxy cation.

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (-CH₂- unit) corresponding to the fragmentation of the alkyl chains. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 268 | [C₁₆H₂₈OS]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₂H₁₉OS]⁺ | Loss of butyl radical (-C₄H₉) |

| 183 | [C₁₀H₁₅OS]⁺ | Loss of hexyl radical (-C₆H₁₃) |

| 169 | [C₁₂H₂₅O]⁺ | Cleavage of Thiophene-O bond |

| 99 | [C₄H₃OS]⁺ | Thiophenoxy cation from C-O cleavage |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. The spectra exhibit characteristic bands corresponding to the vibrational frequencies of specific bonds. d-nb.info

For this compound, the IR and Raman spectra would display features confirming the presence of the thiophene ring, the ether linkage, and the aliphatic side chain.

C-H Vibrations: Aromatic C-H stretching from the thiophene ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the butyloctyl group is observed just below 3000 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are typically found in the 1300-1550 cm⁻¹ region. scielo.briosrjournals.org A characteristic C-S stretching mode is expected in the 600-850 cm⁻¹ range. iosrjournals.org

Ether Linkage: The asymmetric C-O-C stretching vibration is a strong, characteristic band typically appearing in the 1100-1200 cm⁻¹ region. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes that are weak in IR may be strong in Raman, and vice versa. d-nb.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| 3050 - 3150 | Aromatic C-H Stretch (Thiophene) | IR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretch (Alkyl Chain) | IR, Raman |

| 1450 - 1550 | C=C Ring Stretch (Thiophene) | IR, Raman |

| 1100 - 1200 | Asymmetric C-O-C Stretch (Ether) | IR |

| 800 - 850 | C-H Out-of-Plane Bending (Thiophene) | IR |

| 600 - 850 | C-S Stretch (Thiophene) | Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence, probe the electronic transitions within the molecule. They provide valuable information on the conjugated π-system, energy levels, and excited-state properties of this compound.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states, primarily the π-π* transitions in conjugated systems. The spectrum of a simple 3-alkoxythiophene monomer typically shows a strong absorption peak in the ultraviolet region, around 260-275 nm. doi.org This absorption is attributed to the π-π* transition of the thiophene ring.

The oxygen atom of the alkoxy group acts as an auxochrome, where its lone pair of electrons can participate in conjugation with the thiophene π-system. This interaction slightly modifies the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Compared to unsubstituted thiophene, 3-alkoxy substitution generally leads to a bathochromic (red) shift in the absorption maximum. tandfonline.com The optical bandgap, a concept more critical for extended polymer systems, can be estimated from the onset of the absorption spectrum. For polymers derived from this monomer, the bandgap is significantly lowered, falling in the range of 1.6-1.8 eV. acs.org

Table 4: Expected Electronic Absorption Data for this compound

| Parameter | Expected Value | Description |

| λₘₐₓ (in solution) | ~270 nm | Wavelength of maximum absorption for the π-π* transition. |

| Molar Absorptivity (ε) | High | Characteristic of an allowed π-π* transition. |

| Optical Bandgap (E₉) | > 4.0 eV | Estimated from absorption onset (more relevant for solid-state/polymers). |

Photoluminescence (PL) spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This process provides insight into the fate of the excited state. Many simple thiophene derivatives and pristine poly(3-alkoxythiophene)s are known to be weakly fluorescent or almost non-fluorescent in their neutral state, indicating that non-radiative decay pathways are dominant. nih.govacs.org

When photoluminescence is observed in related poly(3-alkoxythiophene)s, the emission typically occurs in the green to orange region of the visible spectrum, with emission maxima (λₑₘ) ranging from 550 nm to 590 nm. scielo.brtandfonline.com Any emission from this compound would be expected to be weak. The study of its PL characteristics, including quantum yield and lifetime, would help to understand the de-excitation processes and the influence of the bulky, flexible side chain on the excited-state dynamics.

Table 5: Expected Photoluminescence Characteristics for this compound

| Parameter | Expected Characteristic | Description |

| Emission Maximum (λₑₘ) | ~550 - 590 nm | Expected emission wavelength if luminescence occurs (based on polymer data). |

| Quantum Yield (Φ) | Very Low (<< 1%) | Indicates inefficient radiative decay from the excited state. nih.govacs.org |

| Stokes Shift | Large | Significant difference between absorption and emission maxima. |

X-ray Diffraction Studies for Solid-State Packing and Crystallinity

X-ray diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-ray beams, researchers can determine the arrangement of atoms and molecules within a crystal lattice.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. nih.gov This technique requires growing a suitable single crystal of the compound, which can be challenging for some organic molecules.

For the specific compound This compound , no publicly available single crystal X-ray diffraction data has been found. Attempts to grow single crystals of similar thiophene derivatives have been reported to be difficult, sometimes resulting in the formation of oils rather than crystalline solids. escholarship.org The presence of the flexible 2-butyloctyl chain can hinder the ordered packing required for single crystal formation.

However, SC-XRD studies on related thiophene derivatives have provided valuable information on their molecular conformation and packing motifs. nih.goveurjchem.com For instance, in some thiophene derivatives, the thiophene ring has been observed to be disordered over two positions. nih.gov

In the absence of single crystals, or for the characterization of materials in their device-relevant thin-film form, techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS) are employed. These methods are particularly suited for studying the molecular packing and orientation within thin films. northwestern.edu

While data for the monomer This compound is not available, GIWAXS studies have been conducted on polymers that incorporate this unit. For example, in a study of a thiazolothiazole-based copolymer containing 2,5-bis(3-((2-butyloctyl)oxy)thiophen-2-yl)thiazolo[5,4-d]thiazole, GIWAXS was used to investigate the ordering in thin films. The analysis of the resulting diffraction patterns provides information on the lamellar stacking and π-π stacking distances, which are crucial for charge transport in organic semiconductor applications. wiley.com

The table below summarizes representative GIWAXS findings for a polymer incorporating the this compound moiety.

| Polymer System | Lamellar Stacking (q) | π-π Stacking (q) | Orientation |

| Thiazolothiazole-based copolymer with this compound units | ~0.25 Å⁻¹ | ~1.7 Å⁻¹ | Predominantly edge-on |

This data is based on a polymer containing the specified thiophene derivative and is illustrative of the type of information obtained from GIWAXS analysis. wiley.com

GIWAXS patterns can reveal whether the polymer chains adopt a "face-on" or "edge-on" orientation with respect to the substrate, which has significant implications for the performance of organic electronic devices. researchgate.net

Microscopic Techniques for Morphological and Nanostructural Analysis

Microscopic techniques provide direct visualization of the surface and bulk morphology of materials at the nanoscale, offering insights into phase separation, domain size, and surface roughness, which are complementary to the structural information obtained from X-ray diffraction.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce detailed three-dimensional images of a sample's surface. It is widely used to characterize the surface topography and phase separation in thin films of organic materials.

For polymers incorporating This compound , AFM has been used to study the surface morphology of thin films. The analysis can reveal the presence of crystalline domains, fibrillar structures, and the degree of phase separation in polymer blends, all of which influence device performance. researchgate.net For instance, the morphology of thin films of dithieno[3,2-b:2′,3′-d]thiophene derivatives has been correlated with their charge transport characteristics, where well-interconnected, larger grain structures are generally desirable. researchgate.net

The following table presents typical morphological data that can be obtained from AFM analysis of polymer films containing thiophene derivatives.

| Polymer System | Surface Roughness (RMS) | Morphological Features |

| Thiophene-based polymer film | Varies with processing | Fibrillar networks, distinct grain boundaries |

This table illustrates the type of data acquired through AFM, based on studies of related thiophene-containing polymers. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of materials at high resolution. TEM provides information about the internal structure or bulk morphology, while SEM is used to image the surface topography.

In the context of materials containing This compound , TEM has been instrumental in revealing the nanoscale morphology of polymer:fullerene blend films, which are common in organic solar cells. researchgate.net TEM images can show the formation of fibrillar polymer domains and the distribution of the different components within the blend. acs.org SEM, on the other hand, can provide a broader view of the surface, revealing larger-scale features and defects.

The combination of these microscopic techniques provides a comprehensive picture of the material's morphology across different length scales, which is essential for optimizing the performance of organic electronic devices.

Computational and Theoretical Investigations into this compound Remain Elusive

General computational studies on related thiophene derivatives provide a foundational understanding of how structural modifications influence their electronic properties. These studies frequently employ DFT to explore ground state properties and TD-DFT for excited state characteristics. However, without specific research on this compound, any discussion on its electronic band structure, frontier molecular orbitals (HOMO-LUMO energy levels), optimized molecular geometry, vibrational frequencies, absorption and emission spectra, exciton (B1674681) dynamics, and charge transfer states would be speculative and not based on direct scientific findings for this exact molecule.

The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical compounds. The absence of such specific data for this compound indicates a gap in the current body of research, highlighting a potential area for future investigation within the field of organic electronics and materials science.

Therefore, this article cannot provide the in-depth, scientifically accurate content and data tables as requested for each specified section and subsection of the outline due to the lack of available research focused specifically on this compound.

Computational and Theoretical Investigations of Electronic Structure and Molecular Dynamics

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Self-Assembly

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscapes and self-assembly mechanisms of molecules like 3-((2-Butyloctyl)oxy)thiophene. These simulations model the interactions between atoms over time, providing a dynamic picture of molecular behavior that is often inaccessible through experimental means alone.

Studies on analogous poly(3-alkylthiophene)s have demonstrated that longer and more flexible side chains can lead to more ordered structures, which in turn can enhance charge transport. psu.edu The dynamics of these side chains, including their rotational and vibrational motions, can either promote or disrupt the π-π stacking of the thiophene (B33073) rings, which is a key factor for efficient charge transport. The interplay between side-chain dynamics and backbone conformation is a critical area of investigation for optimizing the performance of organic electronic materials. nih.gov

Table 1: Illustrative MD Simulation Parameters for Thiophene Derivatives

| Parameter | Value | Description |

|---|---|---|

| Force Field | OPLS-AA | Describes the potential energy of the system. |

| Temperature | 300 K | Simulation temperature. |

| Pressure | 1 atm | Simulation pressure. |

| Time Step | 1 fs | Integration time step for the equations of motion. |

| Simulation Time | 100 ns | Total duration of the simulation. |

The way individual molecules of this compound pack together in a solid-state film is fundamental to its electronic function. MD simulations can predict the most stable packing arrangements and provide insights into the aggregation process. nih.gov The aggregation of thiophene-based molecules is often driven by a combination of van der Waals forces and π-π interactions between the aromatic rings. nih.gov

Simulations of similar small aromatic molecules have shown that aggregation typically proceeds through the formation of small clusters that then coalesce into larger aggregates. nih.gov The morphology of these aggregates, whether crystalline or amorphous, has a profound impact on the material's charge transport properties. For instance, well-ordered crystalline domains with significant π-π stacking provide efficient pathways for charge carriers to move through the material. rsc.org The bulky 2-butyloctyl ether side chain of this compound is likely to influence the packing density and the degree of intermolecular order, potentially leading to more amorphous structures.

Charge Transport Simulations and Modeling

Understanding and predicting charge transport in organic semiconductors is a primary goal of computational modeling. For this compound, simulations can elucidate the mechanisms of charge carrier movement and help in designing materials with improved mobility.

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. Kinetic Monte Carlo (KMC) simulations are a powerful tool for modeling this process. mdpi.com KMC simulations use charge hopping rates between molecular sites, which are typically calculated using Marcus theory, to simulate the random walk of charge carriers through the material under the influence of an electric field. rsc.org

The hopping rates are highly sensitive to the distance and relative orientation between molecules, as well as the reorganization energy associated with the charge transfer process. rsc.org Therefore, the molecular packing and conformational dynamics obtained from MD simulations are crucial inputs for KMC models. By simulating the trajectories of a large number of charge carriers, KMC can be used to calculate key transport properties such as charge carrier mobility and its dependence on temperature and electric field.

Table 2: Representative Parameters for KMC Charge Transport Simulations

| Parameter | Symbol | Typical Value Range |

|---|---|---|

| Inter-site distance | r | 0.5 - 2.0 nm |

| Reorganization energy | λ | 0.1 - 0.5 eV |

| Electronic coupling | J | 1 - 100 meV |

| Temperature | T | 200 - 400 K |

| Electric Field | E | 10^4 - 10^6 V/cm |

To bridge the gap between molecular-level understanding and macroscopic device performance, multiscale modeling approaches are employed. mdpi.com This involves integrating information from different levels of theory and simulation. For a material like this compound, this could involve:

Quantum Chemistry Calculations: To determine the electronic properties of a single molecule, such as its frontier molecular orbital energies (HOMO and LUMO) and reorganization energy.

Molecular Dynamics (MD) Simulations: To predict the morphology and molecular packing in a thin film.

Kinetic Monte Carlo (KMC) Simulations: To calculate charge transport properties based on the morphology from MD simulations and electronic parameters from quantum chemistry.

Device Modeling: To use the calculated charge transport properties in continuum models to predict the current-voltage characteristics and other performance metrics of an electronic device, such as an organic field-effect transistor (OFET) or an organic photovoltaic (OPV) cell.

This hierarchical approach allows for a comprehensive understanding of how the chemical structure of this compound translates into the performance of a functional electronic device.

Electronic and Optoelectronic Properties and Functionality

Charge Carrier Mobility Characterization in Thin Films and Devices

Charge carrier mobility is a critical parameter that dictates the performance of organic semiconductor devices. It is a measure of how quickly charge carriers (holes or electrons) can move through the material under the influence of an electric field. The branched alkyl side chain in poly(3-((2-butyloctyl)oxy)thiophene) is expected to enhance solubility and influence the polymer's self-assembly in thin films, which in turn affects the charge transport pathways.

Field-effect transistors are a primary tool for evaluating the charge carrier mobility and threshold voltage of semiconductor materials. In a typical bottom-gate, top-contact OFET architecture, a thin film of the active material, such as a polymer of this compound, is deposited onto a gate dielectric. The charge carrier mobility (µ) is extracted from the transfer characteristics of the device, specifically from the saturation regime of the drain current.

Table 1: Representative FET Characteristics for Poly(3-alkylthiophene)s

| Polymer | Mobility (µ) (cm²/Vs) | Threshold Voltage (Vth) (V) | On/Off Ratio |

|---|---|---|---|

| Regioregular Poly(3-hexylthiophene) (P3HT) | 10⁻³ - 10⁻¹ | 0 to -20 | > 10⁵ |

Note: This data is representative of well-studied poly(3-alkylthiophene)s and serves as an estimate for the expected performance of poly(this compound).

The Space-Charge Limited Current (SCLC) method is a valuable technique for probing the bulk charge carrier mobility of a material, as opposed to the interface-dominated mobility measured in a FET. This method involves fabricating a simple diode structure (metal/semiconductor/metal) and analyzing the current-voltage (J-V) characteristics. At a certain voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited. In the trap-free SCLC regime, the current density (J) is proportional to the square of the applied voltage (V²), and the mobility can be calculated using the Mott-Gurney law:

J = (9/8)ε₀εᵣµ(V²/d³)

where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, µ is the charge carrier mobility, and d is the thickness of the semiconductor layer. For poly(3-alkoxythiophene)s, the SCLC method can provide insights into the intrinsic charge transport properties, which are less influenced by the semiconductor-dielectric interface. Reported SCLC hole mobilities for various solution-processed small-molecule and polymeric thiophene-based semiconductors can be on the order of 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Photoconductivity and Charge Generation Studies

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. In organic semiconductors, this process involves the generation of excitons (bound electron-hole pairs) upon light absorption, followed by the dissociation of these excitons into free charge carriers. The efficiency of charge generation is a crucial factor for applications in photodetectors and organic solar cells.

Studies on poly(3-alkylthiophene)s have shown that the efficiency of photogeneration is strongly dependent on the film morphology and the presence of acceptor materials. While specific photoconductivity data for poly(this compound) is not available, it is expected to exhibit photoresponse in the visible region of the electromagnetic spectrum, characteristic of conjugated thiophene-based polymers. The bulky side chains may influence the intermolecular interactions and the formation of ordered domains, which can affect exciton (B1674681) diffusion and dissociation.

Electrochemical Properties and Redox Potentials

The electrochemical properties of this compound and its corresponding polymer are fundamental to understanding their electronic energy levels and their behavior in applications such as electrochromic devices and organic electronics.

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox (reduction-oxidation) behavior of a compound. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the material. These potentials are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

For a polymer film of poly(this compound) coated on an electrode, the onset of the first oxidation peak in the CV curve corresponds to the removal of an electron from the HOMO level (p-doping). Similarly, the onset of the reduction peak (if observable) corresponds to the injection of an electron into the LUMO level (n-doping). The HOMO and LUMO levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

E_HOMO = -e [E_ox^(onset) vs Fc/Fc⁺ + 4.8] (eV) E_LUMO = -e [E_red^(onset) vs Fc/Fc⁺ + 4.8] (eV)

For many poly(3-alkoxythiophene)s, the oxidation is a reversible process, indicating good electrochemical stability. The presence of the electron-donating alkoxy group generally lowers the oxidation potential compared to their alkyl counterparts.

Table 2: Representative Electrochemical Data for Poly(3-alkoxythiophene)s

| Polymer | Oxidation Onset (V vs. Ag/Ag⁺) | HOMO Level (eV) |

|---|---|---|

| Poly(3-methoxythiophene) (PMOT) | ~0.5 - 0.7 | ~-4.9 to -5.1 |

Note: This data is for representative poly(3-alkoxythiophene)s and provides an expected range for the electrochemical properties of poly(this compound).

Electrochromism is the property of certain materials to reversibly change color when a burst of charge is applied. Polythiophenes, including poly(3-alkoxythiophene)s, are well-known for their electrochromic behavior. The color change is a result of the reversible doping and de-doping processes that alter the electronic structure of the polymer backbone.

In its neutral (dedoped) state, a poly(3-alkoxythiophene) film typically has a distinct color in the visible spectrum. Upon oxidation (p-doping), the formation of polarons and bipolarons introduces new electronic states within the bandgap, leading to a change in the material's absorption spectrum and a visible color change. This process is reversible, and the material returns to its original color upon reduction (dedoping). The specific colors and the contrast between the doped and dedoped states depend on the chemical structure of the monomer, including the nature of the side chain. It is expected that poly(this compound) would exhibit electrochromic switching, likely between a colored neutral state and a more transmissive or differently colored oxidized state. The switching speed and stability are key performance metrics for electrochromic devices. For many electrochromic polymers, switching times are on the order of seconds. mdpi.com

Device Architecture and Performance in Organic Electronic Applications

The incorporation of the this compound moiety into organic semiconductors has been a strategic approach to enhance the performance of various organic electronic devices. The branched 2-butyloctyl side chain is particularly significant as it improves the solubility of the resulting polymers and small molecules, making them suitable for cost-effective solution-processing techniques. Furthermore, this bulky side chain plays a crucial role in influencing the solid-state morphology, molecular packing, and ultimately, the charge transport properties of the active layer in devices.

In the realm of organic photovoltaics, this compound is utilized as an electron-donating building block in conjugated polymers. Its alkoxy group enhances the electron-donating nature of the thiophene (B33073) ring, which helps in tuning the highest occupied molecular orbital (HOMO) energy level of the polymer to achieve better alignment with acceptor materials. This is crucial for efficient exciton dissociation and charge generation.

The power conversion efficiency (PCE) is the primary metric for evaluating solar cell performance. Polymers incorporating thiophene units with bulky side chains have demonstrated significant efficiencies. For instance, in ternary blend organic solar cells, where a third component is added to the standard donor:acceptor blend, PCEs as high as 17.0% have been reported. researchgate.net The introduction of a copolymer containing a benzo[1,2-b:4,5-b']dithiophene donor unit into a PM6:Y6 host system showcases the effectiveness of this approach. researchgate.net The strategic design of donor polymers, including the use of side chains like 2-butyloctyl, is critical for optimizing the morphology and electronic properties of the active layer to achieve high PCE. rsc.org In other systems, such as those based on poly(3-hexylthiophene) (P3HT) paired with novel non-fullerene acceptors, PCEs have reached up to 10.5%, largely due to optimized morphology that balances crystallinity and miscibility. nih.gov Theoretical studies on newly designed all-small-molecule acceptors suggest that PCEs could potentially reach around 18.25% through molecular end-cap engineering that enhances electronic properties. nih.gov The use of 3-cyanothiophene as a building block in the donor polymer PBCT-2F has led to a remarkable PCE of 17.1% when blended with the acceptor Y6, demonstrating excellent batch-to-batch reproducibility. rsc.org

Below is a table summarizing the performance of various OSCs that utilize thiophene-based donor materials, highlighting the impact of molecular design on efficiency.

| Donor Material System | Acceptor Material | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) |

| PM6:PBDTDTzT (Ternary) | Y6 | 17.0 | N/A | N/A | N/A |

| P3HT | Y6-IO2F | 10.5 | N/A | 15.9 | N/A |

| PBCT-2F | Y6 | 17.1 | N/A | N/A | N/A |

| BODIPY-1:P3HT (Ternary) | PCBM | 3.43 | ~0.6 | 9.45 | 54 |

| PM6 | D18-Cl:Y6 (Ternary) | 16.08 | 0.81 | 28.13 | 70.25 |

Note: N/A indicates data not available in the cited sources.

The open-circuit voltage (VOC) in an organic solar cell is primarily determined by the energy difference between the HOMO of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The electron-donating 3-((2-butyloctyl)oxy) group helps to raise the HOMO level of the polymer, which can be tailored to maximize VOC when paired with an appropriate acceptor. High VOC values, exceeding 1.1 V, have been achieved in fullerene-free devices using specific donor-acceptor pairs. researchgate.net

The fill factor (FF) is a measure of the "squareness" of the current-voltage (J-V) curve and reflects the efficiency of charge extraction from the active layer. A high FF is indicative of balanced charge transport and low series resistance. The bulky 2-butyloctyl side chains influence the molecular packing and morphology of the blend, which directly impacts charge mobility and recombination rates, thereby affecting the FF. rsc.org In some all-small-molecule organic solar cells, FFs as high as 75% have been achieved due to pronounced crystallinity and favorable morphology. In certain optimized ternary systems, the FF has been improved to over 70%. mdpi.com The incorporation of specific additives or the use of ternary blends can enhance both VOC and FF simultaneously. nih.gov

The short-circuit current density (JSC) is dependent on several factors: the absorption of solar photons, the efficiency of exciton generation and dissociation, and the efficiency of charge transport to the electrodes. The this compound unit contributes to the polymer's absorption spectrum. Polymers containing this moiety are often blended with acceptor materials that have complementary absorption spectra to maximize light harvesting across the solar spectrum. nih.gov

The morphology of the bulk heterojunction is critical for JSC. The 2-butyloctyl side chains play a key role in controlling the phase separation between the donor polymer and the acceptor material, aiming for an optimal bicontinuous interpenetrating network. This structure provides a large interfacial area for efficient exciton dissociation and continuous pathways for charge transport, which minimizes charge recombination and enhances JSC. rsc.org Ternary solar cell systems have shown that the addition of a third component can improve morphology, leading to enhanced JSC values, with some systems achieving over 28 mA/cm². mdpi.comx-mol.com This enhancement is often attributed to more balanced charge transport and reduced charge recombination. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance heavily relies on the charge transport characteristics of the organic semiconductor used in the active channel. researchgate.net Thiophene-based polymers are widely used as p-type semiconductors in OFETs. nih.govmdpi.com The this compound unit is incorporated into these polymers to enhance solution processability, a key advantage for low-cost, large-area fabrication techniques like inkjet printing. mit.edu

The device structure is typically a thin-film transistor (TFT), where a gate electrode controls the flow of current between the source and drain electrodes. wikipedia.org The performance of an OFET is characterized by its field-effect mobility (µ) and the on/off current ratio. The 2-butyloctyl side chains influence the intermolecular packing of the polymer chains in the solid state. This packing determines the degree of π-π stacking, which is crucial for efficient charge hopping between adjacent polymer chains. While the bulky side chains ensure solubility, they can also disrupt dense packing, leading to a trade-off between processability and mobility. However, careful molecular design has led to polymers containing thienothiophene units that exhibit high mobilities, reaching up to 0.6 cm²/Vs, which is comparable to amorphous silicon. nih.gov

| Polymer/Small Molecule Type | Mobility (cm²/Vs) | On/Off Ratio | Processing Method |

| Thienothiophene-containing polymer | 0.6 | > 10⁵ | Solution-processed |

| Thiophene-benzene oligomers | 0.42 | 5 x 10⁶ | Vacuum-deposited |

| Fused thiophene chains | 0.02 - 0.05 | 10⁸ | Vacuum-deposited |

| Poly(3-hexylthiophene) (P3HT) | ~0.1 | ~10⁶ | Solution-processed |

In organic light-emitting diodes (OLEDs), organic materials emit light in response to an electric current. researchgate.net Thiophene-based compounds, including those functionalized with alkoxy groups like this compound, can be used in the emissive layer (EML) or as charge-transporting materials. nih.gov The electronic properties of the thiophene ring, modified by the electron-donating alkoxy group, can be used to tune the emission color of the resulting material. beilstein-journals.org

The 2-butyloctyl group primarily serves to make the material soluble for fabrication via solution-based methods such as spin-coating or inkjet printing, which are advantageous for creating large-area displays. beilstein-journals.org In the device architecture, the emissive layer containing the thiophene derivative is sandwiched between electron- and hole-transporting layers. When a voltage is applied, electrons and holes are injected, and they recombine in the EML to form excitons, which then decay radiatively to produce light. ossila.com

Organic Thermoelectric Devices

The monomer this compound represents a strategic building block for the design of conjugated polymers intended for organic thermoelectric (OTE) applications. While specific thermoelectric performance data for a homopolymer of this compound is not extensively documented in dedicated studies, the influence of its key structural features—the alkoxy group at the 3-position of the thiophene ring and the branched 2-butyloctyl side chain—can be understood from comprehensive research on related polythiophene derivatives. These features are critical in tuning the electronic and charge transport properties that govern thermoelectric efficiency.

Organic thermoelectric materials are evaluated by their dimensionless figure of merit, ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. The term S²σ is known as the power factor (PF), a primary metric for assessing new materials. The design of the monomer's side chain is a key strategy for optimizing these parameters.

Influence of the Alkoxy Side Chain

The presence of an oxygen atom directly attached to the thiophene ring at the 3-position, forming an alkoxy group, has significant electronic implications. This configuration is known to enhance the electron-donating character of the side chain compared to a simple alkyl chain. This, in turn, can influence the polymer backbone's electronic structure and facilitate higher doping efficiency, which is crucial for achieving high electrical conductivity.

Research on poly(3-alkoxythiophene)s has demonstrated their potential in thermoelectric applications. For instance, the synthesis of poly(3-alkoxythiophene) (P3(TEG)T), featuring triethylene glycol side chains, and its combination with single-walled carbon nanotubes (SWCNTs) has yielded composite materials with notable thermoelectric performance. In one study, a composite film of a high molecular weight variant of this polymer (P4) and SWCNTs (P4/SWCNTs-0.9) achieved a high power factor of 449.50 μW m⁻¹ K⁻². mdpi.com The strong interfacial interactions between the alkoxy-functionalized polythiophene and the SWCNTs were found to provide an effective pathway for charge transfer. mdpi.com

Impact of the Branched 2-Butyloctyl Group

The 2-butyloctyl substituent is a branched alkyl chain that plays a crucial role in determining the polymer's morphology, solubility, and molecular packing. Side-chain engineering is a critical tool for modulating the intermolecular and intramolecular properties of conjugated polymers.

Key impacts of branched side chains like 2-butyloctyl include:

Solubility and Processability: The bulky, branched nature of the 2-butyloctyl group enhances the solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing and fabrication of thin-film devices.

Molecular Packing and Morphology: Branched side chains can introduce steric hindrance, which may disrupt excessive π–π stacking. rug.nl While strong π–π stacking is often correlated with high charge carrier mobility, a moderately disordered arrangement can be beneficial for thermoelectric performance. This is because it can help to decouple the electrical and thermal transport properties, potentially reducing the thermal conductivity (κ) without drastically compromising electrical conductivity (σ).

Host-Dopant Miscibility: The structure of the side chain significantly affects how well the polymer host can mix with molecular dopants. Good miscibility is essential for efficient charge transfer from the dopant to the polymer backbone, leading to a higher concentration of charge carriers and thus increased electrical conductivity. Research on naphthalenediimide-dialkoxybithiazole based polymers has shown that branched oligo(ethylene glycol) side chains can introduce steric hindrance that makes the polymer backbone less planar, leading to lower charge carrier mobility and doping efficiency. rug.nlacs.org This highlights a critical trade-off in side-chain design between processability and optimal electronic properties.

Synergistic Effects and Performance Outlook

The combination of an alkoxy linkage and a branched alkyl side chain in this compound suggests a design that balances electronic modification with morphological control. The alkoxy group would be expected to contribute favorably to the polymer's electronic properties and doping efficiency, while the 2-butyloctyl group would ensure good solution processability and modulate the solid-state packing.

The thermoelectric performance of such a polymer would be highly dependent on factors like regioregularity, molecular weight, and the choice of dopant. For comparison, poly(3-hexylthiophene) (P3HT), a widely studied conjugated polymer, has been a benchmark for developing structure-property relationships in organic thermoelectrics. The thermoelectric properties of P3HT are known to be sensitive to its molecular weight, with a reported optimal power factor of 1.87 μW/mK² for a molecular weight of 77 kDa at 333 K. mdpi.com Another study on P3HT nanofiber aerogels reported a giant Seebeck coefficient exceeding 10 mV K⁻¹, attributed to the material's unique morphology. bohrium.com These findings underscore the profound impact of physical and structural parameters on thermoelectric performance.

The data below illustrates the thermoelectric properties of various polythiophene-based materials with different side-chain and composite strategies.

| Material | Dopant/Composite | Electrical Conductivity (σ) [S/m] | Seebeck Coefficient (S) [μV/K] | Power Factor (PF) [μW/mK²] |

| P3HT (MW = 77 kDa) | Not Specified | 65.5 | 169 | 1.87 |

| P4/SWCNTs-0.9 (P3(TEG)T composite) | SWCNTs | Not Reported | Not Reported | 449.50 |

| P3HT Nanofiber Aerogel (6:94 P3HT:PS) | Iodine Vapor | ~1 (at 10 mV/K S) | >10,000 | Not Maximized |

This table is interactive. Click on the headers to sort the data. The values presented are the maximum or optimal values reported in the respective studies and serve as a reference for the performance achievable through side-chain and composite engineering.

Intermolecular Interactions and Supramolecular Organization

Self-Assembly Phenomena in Solution and Solid State

There is currently no specific research detailing the self-assembly behavior of 3-((2-Butyloctyl)oxy)thiophene in either solution or the solid state. Studies on analogous long-chain substituted thiophenes suggest that such molecules can form aggregates in solution, a process often influenced by solvent choice and temperature. This solution-phase aggregation can act as a precursor to the final morphology in solid films. However, without experimental data, the specific nature of any self-assembly for this compound remains speculative.

Impact of Side Chain Engineering on Molecular Packing and Crystallinity

The 2-butyloctyl side chain is a critical feature of this molecule. In the broader context of conjugated polymers, such branched side chains are known to influence solubility and molecular packing. Generally, they can disrupt close π-π stacking compared to linear alkyl chains, which can affect charge transport properties. The "butyloctyl" group provides significant steric hindrance that would be expected to increase the distance between polymer backbones if this monomer were incorporated into a polymer. Research on other thiophene (B33073) derivatives has shown that subtle changes in side-chain architecture can dramatically alter crystallinity and electronic properties. However, specific studies quantifying the effect of the 2-butyloctyloxy group on the molecular packing and crystallinity of materials derived from this monomer have not been found.

Thin Film Morphology and Microstructure Characterization

The morphology of thin films is a key determinant of device performance. While techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are commonly used to characterize the films of thiophene-based materials, no such characterization data has been published for films made from this compound or its polymers. The branched side chain would likely lead to a more amorphous or less ordered film morphology compared to linear analogues, but this has not been experimentally verified for this specific compound.

Interfacial Engineering and Heterojunction Formation in Devices

Interfacial engineering is crucial for optimizing the performance of multilayer devices like organic photovoltaics and organic light-emitting diodes. The surface properties of a layer of this compound-containing material would influence the formation of heterojunctions with other materials. However, there are no available studies on the use of this compound in devices and therefore no information on its interfacial properties or its behavior in heterojunctions.

Crystallization Kinetics and Growth Mechanisms in Films

The speed and manner in which a material crystallizes from solution or a melt can significantly impact the final film morphology and device performance. Studies on the crystallization kinetics of semiconducting polymers often involve techniques like differential scanning calorimetry (DSC) and in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS). There is no published research on the crystallization kinetics or film growth mechanisms for this compound. The bulky, branched side chain might be expected to slow down crystallization processes compared to similar compounds with linear side chains, but this remains unconfirmed.

Structure Property Performance Relationships

Correlation of Molecular Structure with Electronic and Optoelectronic Properties

The electronic and optoelectronic properties of poly(3-((2-butyloctyl)oxy)thiophene) are profoundly influenced by its specific molecular structure, namely the branched 2-butyloctyl side chain and the position of the alkoxy group on the thiophene (B33073) ring.

The introduction of an alkoxy group at the 3-position of the thiophene ring generally leads to a narrower bandgap and a higher Highest Occupied Molecular Orbital (HOMO) energy level compared to its alkylated counterparts. This is attributed to the electron-donating nature of the oxygen atom, which increases the electron density of the polymer backbone.

The branching of the alkyl chain, as seen in the 2-butyloctyl group, plays a crucial role in modulating the polymer's electronic properties. Compared to linear alkyl chains, branched chains can lead to a slight increase in the optical bandgap and a higher onset of oxidation. rsc.org This effect is often associated with steric hindrance that can influence the planarity of the polymer backbone.

| Property | Influence of Alkyl Branching | Influence of Alkoxy Position (3-position) |

| Ionization Potential | Generally increases | Tends to decrease |

| Optical Bandgap | May slightly increase | Generally decreases |

| Absorption Spectrum | Can be blue-shifted | Typically red-shifted |

This table provides a generalized summary of the expected influence of alkyl branching and alkoxy position on the electronic properties of polythiophenes, based on established principles in the field.

Influence of Molecular Conformation on Charge Transport and Device Performance

The conformation of the polymer chains, particularly the planarity of the conjugated backbone, is a critical determinant of charge transport efficiency and, consequently, device performance. The bulky 2-butyloctyl side chain in poly(this compound) significantly influences the polymer's conformation.

Ideally, a planar backbone facilitates extensive π-orbital overlap along the polymer chain, which is conducive to efficient intrachain charge transport. However, the steric hindrance introduced by the branched 2-butyloctyl group can induce torsional angles between adjacent thiophene rings, leading to a more twisted backbone. This twisting can disrupt the π-conjugation, potentially reducing the intrachain charge carrier mobility.

Relationship between Film Morphology, Charge Carrier Dynamics, and Device Efficiency

The performance of devices fabricated from poly(this compound) is not solely dependent on its molecular properties but is also heavily influenced by the morphology of the thin film. Key morphological features include the degree of crystallinity, the size and connectivity of crystalline domains, and the orientation of the polymer chains relative to the substrate.

The bulky and flexible 2-butyloctyl side chains generally enhance the solubility of the polymer, which is beneficial for solution-based processing techniques. However, this same bulkiness can disrupt the ordered packing of the polymer chains, potentially leading to a lower degree of crystallinity compared to polymers with linear alkyl chains.

The interplay between crystalline and amorphous regions in the film dictates the charge carrier dynamics. Crystalline domains typically offer pathways for efficient charge transport, while amorphous regions can act as trapping sites or create barriers to charge movement. The size, orientation, and interconnectivity of these crystalline domains are therefore crucial. A well-interconnected network of crystalline domains is essential for achieving high charge carrier mobility and, consequently, high device efficiency. The relationship between morphology and charge transport is a key area of research, with studies showing that even small changes in film microstructure can lead to significant variations in device performance.

Impact of Synthesis Parameters on Macroscopic Properties and Device Performance

The macroscopic properties of poly(this compound), such as molecular weight and regioregularity, are highly dependent on the synthesis conditions. These properties, in turn, have a direct impact on the material's performance in electronic devices.

Common polymerization methods for polythiophenes include Grignard metathesis (GRIM) polymerization and Stille coupling. The choice of catalyst, reaction temperature, time, and solvent can all influence the final polymer characteristics. For instance, controlling the monomer-to-catalyst ratio in GRIM polymerization can be used to tune the molecular weight of the resulting polymer. nih.gov

Regioregularity , which describes the head-to-tail (HT) coupling of the thiophene units, is a critical parameter. A high degree of HT regioregularity (typically >95%) is essential for achieving a planar backbone, which promotes self-assembly into well-ordered lamellar structures and enhances charge carrier mobility. The synthesis of highly regioregular poly(3-alkoxythiophenes) can be challenging, but methods have been developed to achieve this. researchgate.net

| Synthesis Parameter | Effect on Macroscopic Property | Impact on Device Performance |

| Catalyst System | Influences regioregularity and molecular weight | High regioregularity leads to higher mobility and efficiency |

| Reaction Temperature | Affects polymerization rate and can influence side reactions | Can impact molecular weight and defect density, affecting performance |

| Solvent | Affects solubility of monomer and polymer, influencing molecular weight | Can impact film morphology and device characteristics |

| Monomer Purity | Impurities can act as chain terminators or defects | High purity is crucial for achieving high molecular weight and good performance |

This table summarizes the general impact of key synthesis parameters on the properties and performance of polythiophenes.

Rational Design Principles for Enhanced Functionality and Performance

The development of high-performance materials based on this compound relies on a set of rational design principles aimed at optimizing its electronic, conformational, and morphological properties.

Side-Chain Engineering : The 2-butyloctyl group is a prime example of side-chain engineering to enhance solubility. Further modifications, such as altering the branching point or the length of the alkyl chains, can be used to fine-tune the balance between solubility and solid-state packing. Introducing different functional groups onto the side chain could also impart new functionalities.

Backbone Planarization : Strategies to enhance the planarity of the polymer backbone are crucial for improving charge transport. This can be achieved through the synthesis of highly regioregular polymers. Additionally, the introduction of non-covalent intramolecular interactions, such as S···O interactions in alkoxy-substituted thiophenes, can help to lock the backbone into a more planar conformation. acs.org

Energy Level Tuning : The electronic properties, particularly the HOMO and LUMO energy levels, can be tuned by copolymerization of this compound with other electron-donating or electron-accepting monomers. This is a key strategy for optimizing the performance of organic photovoltaic devices by ensuring efficient charge separation at the donor-acceptor interface.

Morphology Control : The rational design extends to controlling the film morphology through the choice of processing solvents, additives, and post-deposition treatments like thermal or solvent vapor annealing. These techniques can be used to promote the formation of a more ordered and interconnected crystalline network, thereby enhancing device performance.

By systematically applying these design principles, researchers can tailor the properties of polymers based on this compound to meet the specific demands of various organic electronic applications, from high-mobility transistors to efficient solar cells.

Degradation Pathways and Stability Mechanisms Academic Perspective

Photostability and Photo-oxidation Resistance Studies

The photostability of thiophene-containing materials is a significant concern, particularly for applications in organic photovoltaics (OPVs) where they are constantly exposed to light. chalmers.sed-nb.info The thiophene (B33073) ring itself can be susceptible to reactions with singlet oxygen, which can impact the stability and efficiency of photosensitizers in photodynamic therapy. mdpi.com

In the context of organic solar cells, photo-induced degradation is a well-known mechanism. d-nb.info This can involve photochemical reactions within the active layer, leading to changes in the material's photophysical properties and the creation of traps and recombination sites that degrade device performance. chalmers.se For poly(3-alkylthiophenes), a class of polymers structurally related to poly(3-((2-butyloctyl)oxy)thiophene), photo-oxidation is a key degradation pathway. researchgate.netresearchgate.net This process is often initiated by the absorption of light in the presence of oxygen, leading to the formation of reactive oxygen species that can attack the thiophene ring. researchgate.net

Studies on poly(3-hexylthiophene) (P3HT) have shown that photooxidation can lead to the bleaching of the polymer's absorption spectrum, cross-linking, and chain scission. researchgate.net The introduction of electron-withdrawing groups, such as cyano groups, into the polythiophene backbone has been explored as a strategy to enhance photochemical stability. researchgate.net

Table 1: General Photodegradation Effects on Thiophene-Based Materials

| Degradation Effect | Description |

| Photobleaching | Loss of π-conjugation in the thiophene ring, leading to a blue shift in the absorption spectrum. researchgate.net |

| Cross-linking | Formation of intermolecular bonds, leading to insolubilization of the material. researchgate.net |

| Chain Scission | Breaking of the polymer backbone in polymeric derivatives. researchgate.net |

| Photo-oxidation | Reaction with oxygen, often involving singlet oxygen, leading to the formation of oxidized species on the thiophene ring. mdpi.comresearchgate.net |

Thermal Stability and Decomposition Pathways

The thermal stability of organic materials is crucial for device fabrication and long-term operational reliability. Thiophene-based copolymers have generally been found to exhibit good thermal stability, with decomposition temperatures often exceeding 380°C. mdpi.com The thermal degradation of these materials typically occurs in multiple steps, with the initial step often corresponding to the cleavage of the side chains. mdpi.com

For instance, in studies of benzodithiophene-based copolymers, the decomposition temperature was found to be above 380°C, indicating high thermal resilience. mdpi.com The specific structure of the side chains can influence thermal stability. mdpi.com

While direct thermal decomposition studies on this compound were not found, the general behavior of similar compounds suggests that the initial decomposition would likely involve the (2-butyloctyl)oxy side chain. The C-O and C-C bonds within the side chain are expected to be weaker than the bonds within the aromatic thiophene ring. nih.gov Research on the thermal decomposition of other organic molecules with alkyl chains, such as ethanethiol (B150549) and butyraldehyde, shows that C-C and C-S bond cleavage are primary initiation steps at high temperatures. nih.govepa.gov

Thermolysis of some vinyl-substituted azidobenzothiophenes has been shown to result in ring-cleavage fragmentation or cyclization reactions, indicating complex decomposition pathways for more complex thiophene derivatives. researchgate.net

Table 2: Representative Thermal Stability Data for Thiophene-Based Copolymers

| Copolymer | Decomposition Temperature (T_d, 5% weight loss) | Reference |

| PBDTI-OT | > 380 °C | mdpi.com |

| PBDTI-DT | > 380 °C | mdpi.com |

| PTI-DT | > 380 °C | mdpi.com |

Note: This table presents data for thiophene-based copolymers to provide a general indication of the thermal stability of such materials. Specific data for this compound is not available.

Environmental Stability under Ambient Conditions (e.g., Air, Moisture)

The stability of organic electronic materials under ambient conditions, including exposure to air (oxygen) and moisture, is a critical factor for their storage and operational lifetime. The ingress of oxygen and water into organic electronic devices is a major cause of degradation. d-nb.inforesearchgate.net

For thiophene-based materials, particularly in the context of organic solar cells, exposure to oxygen can lead to photo-oxidation of the active layer, especially under illumination. d-nb.info Some charge transport layers, such as PEDOT:PSS, are also sensitive to ambient oxygen and moisture. d-nb.info

Studies on non-fullerene acceptor-based organic solar cells have shown that the active layer can maintain stability with minimal degradation over extended periods when shielded from light, even under ambient temperature and humidity. researchgate.net This suggests that encapsulation and protection from environmental factors are crucial for long-term stability.

The thiophene moiety itself can be reactive towards singlet oxygen, which is generated in the presence of light and oxygen. mdpi.com This reactivity can lead to the degradation of the material. Therefore, it is expected that this compound would be susceptible to slow oxidation upon prolonged exposure to air and light. The bulky side chain might provide some level of protection against environmental aggressors.

Mechanisms of Degradation in Device Operating Environments

In an operating electronic device, such as an organic solar cell or an organic light-emitting diode (OLED), materials are subjected to a combination of stressors including light, heat, electric fields, and interaction with other device components. chalmers.sersc.org

The degradation mechanisms in organic photovoltaic devices are complex and can involve a combination of photochemical and photophysical processes. d-nb.info Light-induced degradation can lead to chemical reactions in the active layer, altering the molecular structure and leading to device failure. chalmers.se The investigation of degradation in various organic photovoltaic devices has been a subject of extensive inter-laboratory collaboration to understand the complex processes involved. rsc.orgresearchgate.net

For thiophene-based polymers in solar cells, degradation can manifest as an increase in series resistance, the formation of blocking contacts, and a reduction in photocurrent. researchgate.net The specific degradation pathway can be influenced by the device architecture and the other materials present. researchgate.net

In the case of this compound, if used as a monomer for polymerization or as a component in a device, its degradation would likely be influenced by the surrounding materials and the operating conditions. The thiophene ring would be a potential site for electrochemical oxidation or reduction, and the ether linkage in the side chain could also be a point of chemical instability under certain conditions.

Strategies for Enhancing Long-Term Stability (e.g., Molecular Design, Encapsulation)

Several strategies are being pursued to enhance the long-term stability of organic electronic materials and devices. These can be broadly categorized into molecular design and device engineering approaches. researchgate.netnih.govresearchgate.net

Molecular Design:

Side-Chain Engineering: The design of the side chains on the thiophene ring can influence stability. For instance, steric hindrance from bulky side chains can protect the conjugated backbone from attack by oxygen and other reactive species. researchgate.net

Modification of the Conjugated Backbone: Introducing electron-withdrawing groups or altering the monomer units in a polymer can enhance intrinsic stability. researchgate.net For example, avoiding certain units that are prone to backbone twisting can limit degradation. researchgate.net

Surface Passivation: The use of organic salts or other molecules to passivate surface defects in perovskite solar cells, a related technology, has been shown to improve both efficiency and stability. researchgate.net